3-Bromo-5-nitro-1-propyl-1H-indazole
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Overview
Description
3-Bromo-5-nitro-1-propyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of bromine and nitro groups in the compound enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-nitro-1-propyl-1H-indazole typically involves the following steps:
Bromination: The bromine atom is introduced using brominating agents like bromine or N-bromosuccinimide (NBS).
Alkylation: The propyl group is introduced through alkylation reactions using propyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-nitro-1-propyl-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and nitro groups can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Derivatives with different functional groups replacing the bromine or nitro groups.
Reduction: Amino derivatives of the compound.
Oxidation: Oxidized forms of the compound with additional oxygen-containing functional groups.
Scientific Research Applications
3-Bromo-5-nitro-1-propyl-1H-indazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-5-nitro-1-propyl-1H-indazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-3-nitro-1H-indazole
- 3-Bromo-1,5-dinitro-1H-indazole
- 5-Nitro-1H-indazole
Uniqueness
3-Bromo-5-nitro-1-propyl-1H-indazole is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. The combination of bromine and nitro groups also provides a versatile platform for further chemical modifications and applications.
Properties
Molecular Formula |
C10H10BrN3O2 |
---|---|
Molecular Weight |
284.11 g/mol |
IUPAC Name |
3-bromo-5-nitro-1-propylindazole |
InChI |
InChI=1S/C10H10BrN3O2/c1-2-5-13-9-4-3-7(14(15)16)6-8(9)10(11)12-13/h3-4,6H,2,5H2,1H3 |
InChI Key |
FPIIDRRONOOXFL-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)Br |
Origin of Product |
United States |
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